molecular formula C5H11FO2 B13523113 2-(3-Fluoropropoxy)ethanol

2-(3-Fluoropropoxy)ethanol

Cat. No.: B13523113
M. Wt: 122.14 g/mol
InChI Key: DFUBQNCXLYYGQI-UHFFFAOYSA-N
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Description

2-(3-Fluoropropoxy)ethanol is an organic compound with the molecular formula C5H11FO2 It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a propoxy group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoropropoxy)ethanol typically involves the reaction of 3-fluoropropanol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

3-Fluoropropanol+Ethylene oxideThis compound\text{3-Fluoropropanol} + \text{Ethylene oxide} \rightarrow \text{this compound} 3-Fluoropropanol+Ethylene oxide→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluoropropoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the propoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone, potassium carbonate (K2CO3)

Major Products Formed:

    Oxidation: Formation of 2-(3-Fluoropropoxy)acetaldehyde or 2-(3-Fluoropropoxy)acetic acid

    Reduction: Formation of 2-(3-Fluoropropoxy)ethane

    Substitution: Formation of 2-(3-Iodopropoxy)ethanol

Scientific Research Applications

2-(3-Fluoropropoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential use in biochemical studies, particularly in the modification of biomolecules to study their interactions and functions.

    Medicine: Explored for its potential in drug development, especially in the design of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism by which 2-(3-Fluoropropoxy)ethanol exerts its effects depends on its specific application. In biochemical contexts, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The presence of the propoxy group can also affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

2-(3-Fluoropropoxy)ethanol can be compared with other fluorinated alcohols and ethers, such as:

    2-Fluoroethanol: A simpler fluorinated alcohol with different reactivity and applications.

    3-Fluoropropanol: Lacks the ethoxy group, leading to different chemical properties and uses.

    2-(2-Fluoroethoxy)ethanol: Similar structure but with a different fluorine position, affecting its chemical behavior.

Uniqueness: The unique combination of a fluorine atom and a propoxy group in this compound provides distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific synthetic and research applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C5H11FO2

Molecular Weight

122.14 g/mol

IUPAC Name

2-(3-fluoropropoxy)ethanol

InChI

InChI=1S/C5H11FO2/c6-2-1-4-8-5-3-7/h7H,1-5H2

InChI Key

DFUBQNCXLYYGQI-UHFFFAOYSA-N

Canonical SMILES

C(COCCO)CF

Origin of Product

United States

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